Bis(indenyl)dimethylzirconium

描述

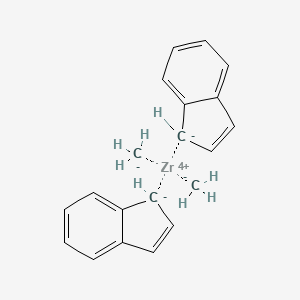

Bis(indenyl)dimethylzirconium is an organometallic compound with the chemical formula (C₉H₇)₂Zr(CH₃)₂. It is a member of the metallocene family, which are compounds consisting of a metal sandwiched between two cyclopentadienyl anions. In this case, the metal is zirconium, and the ligands are indenyl groups. This compound is of significant interest due to its applications in catalysis, particularly in the polymerization of olefins.

准备方法

Synthetic Routes and Reaction Conditions: Bis(indenyl)dimethylzirconium can be synthesized through the reaction of zirconium tetrachloride with two equivalents of indenyl lithium, followed by methylation with methyl lithium. The reaction typically proceeds as follows:

Formation of Indenyl Lithium: Indene is deprotonated using n-butyllithium to form indenyl lithium.

Reaction with Zirconium Tetrachloride: Indenyl lithium reacts with zirconium tetrachloride to form bis(indenyl)zirconium dichloride.

Methylation: The bis(indenyl)zirconium dichloride is then treated with methyl lithium to replace the chlorine atoms with methyl groups, yielding this compound.

Industrial Production Methods: While the laboratory synthesis of this compound is well-documented, industrial production methods are less commonly detailed in literature. the principles remain similar, involving the use of zirconium tetrachloride, indenyl lithium, and methyl lithium under controlled conditions to ensure high yield and purity.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.

Reduction: The compound can be reduced, often involving the reduction of the zirconium center.

Substitution: Ligands in this compound can be substituted with other groups, such as halides or alkyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include oxygen or peroxides.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Halogenating agents like chlorine or bromine, and alkylating agents like alkyl halides, are commonly used.

Major Products Formed:

Oxidation: Oxidized zirconium species.

Reduction: Reduced zirconium species.

Substitution: Various substituted zirconium complexes depending on the reagents used.

科学研究应用

Catalytic Applications

Bis(indenyl)dimethylzirconium is primarily utilized as a catalyst in polymerization reactions, particularly for the copolymerization of ethylene and propylene. Its effectiveness stems from its ability to create highly active catalytic systems when combined with co-catalysts like methylaluminoxane (MAO).

Ethylene/Propylene Copolymerization

Case studies have shown that this compound exhibits superior catalytic activity compared to traditional metallocene catalysts. For instance:

- Study on Alcohol Modification : Research demonstrated that modifying the catalytic system with sterically demanding alcohols (e.g., adamantan-1-ol) resulted in only slight decreases in activity, indicating the robustness of the catalyst under varied conditions .

- Comparison with Other Catalysts : In some instances, the Ind₂ZrMe₂/indole-B(C₆F₅)₃ system showed higher activity than conventional MAO/metallocene systems, highlighting its potential for more efficient polymerization processes .

Synthesis of Functional Materials

The compound is also explored for synthesizing functional materials such as electronic and optoelectronic thin films. Its unique properties allow it to serve as a precursor in the deposition of high-performance films used in various electronic devices.

Key Findings

- Thin Film Deposition : Studies indicate that this compound can be utilized in chemical vapor deposition (CVD) processes to create thin films with desirable electronic properties .

- Nanomaterials : Its reactivity facilitates the development of nanostructured materials, which are essential for advancements in nanotechnology and materials science .

Stability and Reactivity Studies

Research has shown that certain substitution patterns on the bis(indenyl) structure can lead to variations in stability and reactivity. For example:

- Silyl Substituted Derivatives : The synthesis of 2-silyl substituted bis(indenyl)zirconium dichlorides revealed that sterically less demanding silyl groups enhance catalyst performance, while more bulky groups may destabilize the complex .

- DFT Studies : Density Functional Theory (DFT) calculations support these findings by predicting conformational preferences that influence catalytic activity during polymerization reactions .

Summary of Applications

| Application Area | Description |

|---|---|

| Polymerization Catalysis | Effective for ethylene/propylene copolymerization; higher activity than traditional catalysts. |

| Thin Film Deposition | Used as a precursor in CVD for electronic and optoelectronic materials. |

| Nanomaterials Synthesis | Facilitates the creation of advanced nanostructured materials. |

| Reactivity Studies | Variations in substitution patterns affect stability and catalytic performance. |

作用机制

The mechanism by which bis(indenyl)dimethylzirconium exerts its catalytic effects involves the activation of the zirconium center, allowing it to coordinate with olefin monomers. This coordination facilitates the insertion of the monomer into the metal-carbon bond, leading to polymer growth. The indenyl ligands stabilize the active site, enhancing the efficiency of the polymerization process.

相似化合物的比较

Bis(cyclopentadienyl)dimethylzirconium: Similar structure but with cyclopentadienyl ligands instead of indenyl.

Bis(indenyl)dimethylhafnium: Similar structure but with hafnium as the central metal.

Bis(indenyl)dimethyltitanium: Similar structure but with titanium as the central metal.

Uniqueness: Bis(indenyl)dimethylzirconium is unique due to the specific electronic and steric properties imparted by the indenyl ligands, which can influence the catalytic activity and selectivity in polymerization reactions. Compared to its cyclopentadienyl counterpart, the indenyl ligands provide different spatial arrangements and electronic environments, leading to variations in catalytic performance.

生物活性

Bis(indenyl)dimethylzirconium, a member of the metallocene family, has garnered attention for its catalytic properties in polymerization processes. However, its biological activity is less explored, necessitating a comprehensive review of existing literature to elucidate its potential biological interactions and applications.

This compound, with the molecular formula , is characterized by its unique structure that includes two indenyl ligands coordinated to a zirconium center. This structure is crucial for its reactivity and interaction with biological systems.

| Property | Value |

|---|---|

| IUPAC Name | Dimethylbis(indenyl)zirconium |

| CAS Number | 49596-04-5 |

| Molecular Weight | 284.43 g/mol |

| SMILES | [CH3-].[CH3-].[CH-]1C=CC2=CC=CC=C21.[CH-]1C=CC2=CC=CC=C21.[Zr+4] |

Catalytic Applications

While primarily studied for its role as a catalyst in polymerization reactions, this compound has shown potential in biological contexts through its interactions with organic compounds. For instance, it can facilitate the reaction of pyrroles and indoles with perfluoroarylboranes, leading to the formation of B-N complexes that exhibit biological activity due to their acidic sp3 methylenes .

Case Studies and Research Findings

- Catalytic Efficiency : Research indicates that this compound can outperform traditional catalysts in specific polymerization settings. A notable study demonstrated that this compound, when used in conjunction with indole and borane complexes, exhibited enhanced catalytic activity compared to standard methylaluminoxane (MAO)-based systems .

- Polymerization Mechanism : The mechanism of action involves the generation of highly reactive intermediates such as free radicals and coordinatively unsaturated metal species. These intermediates are crucial for the polymerization process but also suggest potential pathways for biological interactions .

- Stability and Reactivity : The stability of this compound in various environments points to its potential utility in biological applications where stability is paramount. Its ability to form stable complexes with organic substrates could lead to novel applications in drug delivery or biocatalysis .

Comparative Analysis of Biological Activity

To better understand the biological implications of this compound, a comparative analysis with other zirconocene complexes was conducted:

| Compound | Biological Activity | Catalytic Application |

|---|---|---|

| This compound | Moderate (indirect evidence) | Ethylene/propylene copolymerization |

| Bis(cyclopentadienyl)zirconium | High (well-studied) | Ethylene polymerization |

| Other metallocenes | Variable | Various polymerization reactions |

化学反应分析

Catalytic Dehydropolymerization of Silanes

Bis(indenyl)dimethylzirconium catalyzes the dehydropolymerization of phenylsilane (PhSiH₃) to cyclic oligosilanes (PhSiH)ₙ (n = 6–9). The reaction proceeds via Si–Si bond formation and releases hydrogen gas .

Key Findings :

-

Stereoregulation : The catalyst induces stereochemical control, evidenced by sharp, limited resonances in ²⁹Si and ¹H NMR spectra of the products .

-

Catalyst Structure : Bridged derivatives like [1,2-bis(indenyl)ethane]dimethylzirconocene enhance stereoregulation compared to non-bridged analogues .

| Substrate | Catalyst Loading | Products | Selectivity |

|---|---|---|---|

| PhSiH₃ | 1–5 mol% | Cyclic (PhSiH)₆–₉ | High stereoregularity |

Ethylene/Propylene Copolymerization

The compound acts as a catalyst in ethylene/propylene solution copolymerization. Its indenyl ligands facilitate increased electron density at the zirconium center, enhancing catalytic activity .

Comparative Performance :

| Catalyst System | Co-catalyst | Activity | Stability |

|---|---|---|---|

| (Ind)₂ZrMe₂ / B(C₆F₅)₃ | AlR₃ | Moderate | Low |

| (Ind)₂ZrMe₂ / Indole–B(C₆F₅)₃ | None | High | High |

Mechanistic Insight :

-

Indole forms stable 1:1 B–N complexes with perfluoroarylboranes, generating highly acidic sp³ methylenes that act as proton sources for methylmetallocene cations .

Ziegler-Natta Catalysis in Carbometallation

This compound enables zirconium-mediated carbometallation reactions, such as cyclopropane synthesis via alkyne insertion .

Example Reaction :

-

Substrate : 1,6-Heptadiyne

-

Product : Cyclopropane (62% yield, 79% ee)

-

Mechanism : Sequential intermolecular and intramolecular carbometallation steps .

Ligand Effects :

-

Indenyl ligands exhibit η⁵ → η³ "ring slippage," stabilizing intermediates and accelerating reaction rates compared to cyclopentadienyl analogues .

Hydroamination and Cyclopropane Rearrangement

The compound’s derivatives catalyze alkyne hydroamination and cyclopropylimine rearrangements.

Notable Applications :

-

Intermolecular Hydroamination : 5 mol% catalyst achieves full conversion in 15 minutes for terminal alkynes .

-

One-Pot Reactions : Intramolecular hydroamination followed by cyclopropane rearrangement yields pyrrolidines .

Reactivity with Boranes and Heterocycles

Reactions with perfluoroarylboranes (e.g., B(C₆F₅)₃) and N-heterocycles (indole/pyrrole) produce catalytically active species:

Reaction Pathway :

-

(Ind)₂ZrMe₂ + B(C₆F₅)₃ → [Ind₂ZrMe]⁺[MeB(C₆F₅)₃]⁻

-

Proton transfer from B–N complexes generates cationic Zr centers .

Advantages :

-

Lower AlR₃ scavenger requirements compared to MAO-based systems .

-

Improved thermal stability under polymerization conditions .

Comparative Reactivity with Analogues

| Property | (Ind)₂ZrMe₂ | Cp₂ZrMe₂ |

|---|---|---|

| Electron Density | Higher (indenyl π-donation) | Lower |

| η⁵ → η³ Slippage | Facilitated | Rare |

| Insertion Kinetics | Slower (methyl-substituted indenyl) | Faster |

Key Insight : Methyl groups on the indenyl benzo ring reduce intramolecular C=C insertion rates into Zr–H bonds, enhancing catalyst longevity .

属性

IUPAC Name |

carbanide;5H-inden-5-ide;zirconium(4+) | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C9H7.2CH3.Zr/c2*1-2-5-9-7-3-6-8(9)4-1;;;/h2*1-7H;2*1H3;/q4*-1;+4 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQGXXPOPDMJRDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH3-].[CH3-].[CH-]1C=CC2=CC=CC2=C1.[CH-]1C=CC2=CC=CC2=C1.[Zr+4] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20Zr | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70579258 | |

| Record name | Zirconium(4+) 1H-inden-1-ide methanide (1/2/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70579258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.6 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49596-04-5 | |

| Record name | Zirconium(4+) 1H-inden-1-ide methanide (1/2/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70579258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。